6-Methoxybenzo(a)pyrene-1,3-diol
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Overview
Description
6-Methoxybenzo(a)pyrene-1,3-diol is a complex organic compound with the molecular formula C21H14O3 It is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxybenzo(a)pyrene-1,3-diol typically involves multi-step organic reactions. One common approach is the electrophilic aromatic substitution of benzo(a)pyrene, followed by hydroxylation and methoxylation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired substitution patterns .
Industrial Production Methods
Industrial production methods for this compound are less documented due to the compound’s specialized applications and potential hazards. large-scale synthesis would likely involve optimized versions of the laboratory methods, with enhanced safety protocols and more efficient catalysts to increase yield and reduce by-products .
Chemical Reactions Analysis
Types of Reactions
6-Methoxybenzo(a)pyrene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrenes, quinones, and reduced derivatives, each with distinct chemical and physical properties .
Scientific Research Applications
6-Methoxybenzo(a)pyrene-1,3-diol has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives in various chemical reactions.
Biology: Investigated for its interactions with biological macromolecules, such as DNA and proteins, to understand its potential mutagenic and carcinogenic effects.
Medicine: Explored for its potential role in drug development, particularly in targeting specific pathways involved in cancer and other diseases.
Mechanism of Action
The mechanism of action of 6-Methoxybenzo(a)pyrene-1,3-diol involves its interaction with cellular components, particularly DNA. The compound can form adducts with DNA, leading to mutations and potentially carcinogenic effects. The molecular targets include guanine bases in the DNA, where the compound’s reactive intermediates, such as epoxides, bind and cause structural changes. These interactions can disrupt normal cellular processes and lead to uncontrolled cell growth .
Comparison with Similar Compounds
Similar Compounds
Benzo(a)pyrene: The parent compound, known for its carcinogenic properties.
6-Hydroxybenzo(a)pyrene: Similar structure but with a hydroxyl group instead of a methoxy group.
1,3-Dihydroxybenzo(a)pyrene: Contains two hydroxyl groups without the methoxy substitution.
Uniqueness
6-Methoxybenzo(a)pyrene-1,3-diol is unique due to the presence of both methoxy and hydroxyl groups, which influence its reactivity and interactions with biological molecules. This combination of functional groups makes it a valuable compound for studying the effects of PAH derivatives and developing new materials and drugs .
Properties
CAS No. |
74192-59-9 |
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Molecular Formula |
C21H14O3 |
Molecular Weight |
314.3 g/mol |
IUPAC Name |
6-methoxybenzo[a]pyrene-1,3-diol |
InChI |
InChI=1S/C21H14O3/c1-24-21-13-5-3-2-4-11(13)12-6-7-14-17(22)10-18(23)15-8-9-16(21)19(12)20(14)15/h2-10,22-23H,1H3 |
InChI Key |
VMTCOSCEAHVQNT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=CC3=C(C=C(C4=C3C2=C(C=C4)C5=CC=CC=C51)O)O |
Origin of Product |
United States |
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